1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound combines the structural features of coumarin and piperidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and piperidine-4-carboxamide.
Condensation Reaction: The aldehyde group of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde reacts with the amine group of piperidine-4-carboxamide under acidic or basic conditions to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and reduce production costs.
Chemical Reactions Analysis
1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide can be compared with other coumarin derivatives and piperidine-containing compounds:
Coumarin Derivatives: Similar compounds include 6-hydroxycoumarin and 7-hydroxycoumarin, which also exhibit biological activities but differ in their specific effects and potency.
Piperidine-Containing Compounds: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities but may have different biological activities and applications.
Properties
IUPAC Name |
1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-16(21)10-3-5-18(6-4-10)9-11-7-15(20)22-14-2-1-12(19)8-13(11)14/h1-2,7-8,10,19H,3-6,9H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCDUFFGOPXITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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